BenchChemオンラインストアへようこそ!

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid

Lipophilicity Membrane permeability Drug-likeness

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid (CAS 309279-72-9, molecular formula C₁₃H₉Cl₂NO₄S, MW 346.2 g/mol) is a sulfonamidobenzoic acid derivative featuring an ortho-carboxylic acid on the benzoic acid ring and 2,5-dichloro substitution on the benzenesulfonamide moiety. It belongs to the broader class of 2-(substituted sulfonamido)benzoic acids, a scaffold that has demonstrated antibacterial activity against Gram-negative and Gram-positive pathogens in published screening campaigns.

Molecular Formula C13H9Cl2NO4S
Molecular Weight 346.18
CAS No. 309279-72-9
Cat. No. B2693803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorobenzenesulfonamido)benzoic acid
CAS309279-72-9
Molecular FormulaC13H9Cl2NO4S
Molecular Weight346.18
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO4S/c14-8-5-6-10(15)12(7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)
InChIKeyOZBBYFCITOSXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dichlorobenzenesulfonamido)benzoic Acid (CAS 309279-72-9): Ortho-Carboxylate Sulfonamide Building Block for Medicinal Chemistry Screening


2-(2,5-Dichlorobenzenesulfonamido)benzoic acid (CAS 309279-72-9, molecular formula C₁₃H₉Cl₂NO₄S, MW 346.2 g/mol) is a sulfonamidobenzoic acid derivative featuring an ortho-carboxylic acid on the benzoic acid ring and 2,5-dichloro substitution on the benzenesulfonamide moiety [1]. It belongs to the broader class of 2-(substituted sulfonamido)benzoic acids, a scaffold that has demonstrated antibacterial activity against Gram-negative and Gram-positive pathogens in published screening campaigns [2]. The compound is commercially available from multiple suppliers at 95% purity and is classified as a versatile small-molecule scaffold suitable for library screening and derivatization [1]. Its computed physicochemical profile—XLogP3 of 3.8 and topological polar surface area (TPSA) of 91.9 Ų [1]—places it within drug-like chemical space, though its higher lipophilicity relative to positional isomers is a distinguishing feature with implications for membrane permeability and target engagement.

Why Positional Isomers and Chlorine-Regioisomeric Variants of 2-(2,5-Dichlorobenzenesulfonamido)benzoic Acid Are Not Interchangeable


Although 2-(2,5-dichlorobenzenesulfonamido)benzoic acid shares an identical molecular formula (C₁₃H₉Cl₂NO₄S) and molecular weight (346.2 g/mol) with its 3- and 4-substituted positional isomers, simple substitution is not scientifically valid. The ortho positioning of the carboxylic acid group in the target compound produces a measurably different lipophilicity profile: its XLogP3 of 3.8 is 0.6 log units higher than that of both the 3-isomer and 4-isomer (each at 3.2) [1][2][3]. This translates to an approximately 4-fold greater partitioning into lipid phases, which affects membrane permeability, protein binding, and pharmacokinetic behavior [1]. Furthermore, the predicted acid dissociation constant (pKa ≈ 4.03) of the ortho-carboxylic acid [4] differs from the typical pKa range of meta- and para-substituted benzoic acids (approximately 4.2–4.5), altering the ionization state at physiological pH and consequently influencing solubility, target engagement, and assay compatibility. Class-level antibacterial structure-activity relationship (SAR) data from the 2-(substituted sulfonamido)benzoic acid series indicate that the position of substitution on the benzoic acid ring is a critical determinant of antimicrobial potency [5]. Selecting the wrong positional isomer for a screening campaign or SAR study risks generating misleading structure-activity conclusions and wasted screening resources.

Quantitative Differentiation Evidence for 2-(2,5-Dichlorobenzenesulfonamido)benzoic Acid (CAS 309279-72-9) vs. Closest Analogs


XLogP3 Lipophilicity Advantage: Ortho-COOH Isomer Is 0.6 Log Units More Lipophilic Than Meta- and Para-Isomers

The ortho-carboxylic acid positioning in 2-(2,5-dichlorobenzenesulfonamido)benzoic acid (PubChem CID 2313587) yields a computed XLogP3 value of 3.8, which is 0.6 log units higher than both the 3-isomer (CID 762841, CAS 88522-30-9) and the 4-isomer (CID 776763, CAS 88522-31-0), each at 3.2 [1][2][3]. This difference is attributable to intramolecular hydrogen bonding between the ortho-carboxylic acid and the sulfonamide NH group, which reduces the exposure of polar atoms to solvent. All three isomers share an identical topological polar surface area of 91.9 Ų and molecular weight of 346.2 g/mol, meaning the lipophilicity difference is not confounded by bulk polarity changes [1][2][3]. The 0.6 log unit increase corresponds to an approximately 4-fold higher octanol-water partition coefficient for the 2-isomer.

Lipophilicity Membrane permeability Drug-likeness

Distinct pH-Dependent Ionization: Ortho-Carboxylic Acid pKa (~4.03) Shifts Aqueous Solubility Profile vs. Meta/Para Isomers

The predicted acid dissociation constant (pKa) of the ortho-carboxylic acid in 2-(2,5-dichlorobenzenesulfonamido)benzoic acid is approximately 4.03 [1], which is notably lower than the typical pKa of meta- and para-substituted benzoic acids (range: ~4.2–4.5) . This ortho-effect acid-strengthening arises from intramolecular hydrogen bonding between the carboxylic acid proton and the sulfonamide NH, which stabilizes the conjugate base. The computed LogD values for the target compound are 1.84 at pH 5.5 and -0.11 at pH 7.4 [1], indicating that the compound transitions from predominantly neutral (LogD = 1.84) to predominantly ionized (LogD = -0.11) across the physiological pH range. This pH-sensitive ionization switching is less pronounced in the meta and para isomers, where the carboxylic acid pKa is higher and intramolecular hydrogen bonding is geometrically disfavored.

Ionization state pH-dependent solubility Assay buffer compatibility

GHS Hazard Profile Divergence: 2-Isomer Lacks Acute Oral Toxicity Classification Present in 3-Isomer

The GHS hazard classification profile differs meaningfully between positional isomers. The 3-isomer (CAS 88522-30-9) carries an H302 hazard statement—'Harmful if swallowed' (Acute Toxicity Category 4)—in addition to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) warnings, as reported in the ECHA C&L Inventory based on one notifier at 100% agreement [1]. In contrast, the 4-isomer (CAS 88522-31-0) lists only H315, H319, and H335—without the H302 acute oral toxicity classification [2]. For the target 2-isomer (CAS 309279-72-9), GHS classification data is not yet registered in the ECHA C&L Inventory as of the latest search [3], and supplier documentation currently provides limited hazard information [4]. This regulatory data gap itself is a procurement-relevant consideration: laboratories requiring fully classified compounds for safety compliance may need to request additional documentation or perform in-house hazard assessment for the 2-isomer, whereas the 3-isomer's H302 classification may impose additional handling and disposal requirements.

Safety profile Handling requirements Laboratory safety

2-Substituted Sulfonamidobenzoic Acid Scaffold Class Validation: Documented Antibacterial Activity Supports Library Inclusion

The 2-(substituted sulfonamido)benzoic acid scaffold class to which the target compound belongs has demonstrated experimentally confirmed antibacterial activity. In a published screening study, novel 2-(substituted sulfonamido)benzoic acid derivatives were tested against 19 Gram-negative and 2 Gram-positive pathogenic bacteria using the agar dilution method [1]. Compounds within this series achieved minimum inhibitory concentrations (MICs) as low as 183.81 μg/ml against Plesiomonas shigelloides and atypical Escherichia coli, with multiple analogs showing moderate to good activity [1]. The study authors concluded that further structural optimization of the 2-(substituted sulfonamido)benzoic acid series would yield more potent antibacterial agents [1]. This class-level evidence supports the inclusion of 2-(2,5-dichlorobenzenesulfonamido)benzoic acid in antibacterial screening libraries as a structurally validated starting point, whereas the 4-substituted positional isomers belong to a different scaffold subclass whose antibacterial SAR has been characterized separately using disk diffusion methods [2].

Antibacterial screening Gram-negative pathogens Scaffold diversity

Molecular Complexity as a Descriptor of Scaffold Uniqueness: 2-Isomer Complexity (479) Surpasses 4-Isomer (471)

The computed molecular complexity value for 2-(2,5-dichlorobenzenesulfonamido)benzoic acid is 479 (Cactvs algorithm, PubChem) [1], identical to the 3-isomer (479) [2] but higher than the 4-isomer (471) [3]. Molecular complexity, as defined by the Cactvs descriptor, integrates the count of structural features including rings, stereocenters, and heavy atom connectivity patterns. The 8-unit complexity difference between the 2-isomer and 4-isomer, while modest, reflects the distinct topological arrangement imposed by ortho-substitution: the proximity of the carboxylic acid to the sulfonamide group creates a more sterically constrained and electronically coupled system. This structural feature may translate into differential molecular recognition by protein targets, as the ortho arrangement pre-organizes the carboxylic acid and sulfonamide pharmacophoric elements into a unique spatial orientation not achievable with para-substitution.

Molecular complexity Scaffold diversity Fragment-based drug design

Supplier Purity Specifications: Consistent 95% Purity from Multiple Vendors with Availability Across Gram-to-100g Scale

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid is commercially available at a standard purity of 95% from at least two independent suppliers: Enamine LLC (product EN300-00325) [1] and Leyan (Shanghai Haohong Biomedical Technology, product 2033531) . Both vendors offer this compound in quantities ranging from 1 g to 100 g, providing multi-source procurement flexibility [1]. In comparison, the 4-isomer (CAS 88522-31-0) is listed at ≥97% purity from ChemScene (CS-0219792) , while the 3-isomer (CAS 88522-30-9) is typically supplied at 95% purity . The 4-isomer commands a significant price premium (~€813/g from CymitQuimica/Biosynth) compared to the 2-isomer (¥ pricing from Leyan at the gram scale) , making the ortho-isomer a more cost-efficient entry point for large-scale screening campaigns. Importantly, the 2-isomer benefits from Enamine's established quality control infrastructure, a major global supplier of screening compounds, ensuring batch-to-batch consistency [1].

Chemical procurement Purity specification Supply chain diversity

Recommended Application Scenarios for 2-(2,5-Dichlorobenzenesulfonamido)benzoic Acid (CAS 309279-72-9) Based on Quantitative Differentiation Evidence


Antibacterial Library Screening Against Gram-Negative Pathogens Leveraging Validated 2-Substituted Sulfonamidobenzoic Acid Scaffold

Procurement for antibacterial discovery programs targeting Gram-negative pathogens is supported by class-level MIC data demonstrating that 2-(substituted sulfonamido)benzoic acid derivatives exhibit activity against a panel of 19 Gram-negative and 2 Gram-positive bacteria, with MIC values as low as 183.81 μg/ml [1]. The target compound, with its 2,5-dichloro substitution on the benzenesulfonamide ring and ortho-carboxylic acid positioning, represents a structurally distinct member of this validated scaffold class. Its higher lipophilicity (XLogP3 = 3.8 vs. 3.2 for positional isomers) [2][3][4] may confer enhanced Gram-negative outer membrane penetration, a known rate-limiting barrier for antibacterial drug delivery. Screening this compound alongside its 3- and 4-isomer controls enables direct SAR assessment of carboxylate position on antibacterial potency.

Structure-Activity Relationship (SAR) Studies Probing Ortho-Carboxylate Pharmacophore Geometry in Sulfonamide-Based Enzyme Inhibition

The ortho-carboxylic acid motif in this compound creates a unique pharmacophoric geometry wherein the carboxylate and sulfonamide NH are positioned for intramolecular hydrogen bonding [1]. This pre-organized conformation, reflected in the compound's distinct pKa (~4.03) and pH-dependent LogD profile (LogD = 1.84 at pH 5.5, -0.11 at pH 7.4) [1], makes it a valuable tool for SAR studies investigating the role of carboxylate positioning in target engagement. The COX inhibition hypothesis suggested by some sources —though lacking direct quantitative evidence for this specific compound—provides a rational starting point for testing this compound in cyclooxygenase inhibition assays, where carboxylic acid geometry is a known determinant of isoform selectivity. Parallel testing of the 3- and 4-isomers as negative controls (XLogP3 = 3.2 each) would isolate the contribution of lipophilicity from that of pharmacophore geometry.

Computational Drug Design and Molecular Docking Studies Requiring Experimentally Verifiable Physicochemical Parameters

The target compound offers a well-characterized computational property dataset suitable for molecular docking and pharmacophore modeling studies. With XLogP3 = 3.8, TPSA = 91.9 Ų, complexity = 479, and a defined InChIKey (OZBBYFCITOSXSJ-UHFFFAOYSA-N) [2], the compound provides a computationally tractable scaffold for virtual screening. Its differentiation from positional isomers in lipophilicity (ΔXLogP3 = +0.6) and molecular complexity (ΔComplexity = +8 vs. 4-isomer) [2][3][4] makes it suitable for studies investigating how subtle structural variations influence predicted binding modes. The 2,5-dichloro substitution pattern on the benzenesulfonamide ring also provides halogen atoms amenable to halogen-bonding interactions in silico, a feature not present in non-chlorinated analogs.

Multi-Scale Procurement for Fragment-Based Lead Generation with Supply Chain Redundancy

For fragment-based drug discovery (FBDD) or lead generation programs requiring reliable gram-to-100g scale supply, this compound's availability from multiple independent vendors (Enamine and Leyan) at 95% purity [1][2] provides supply chain resilience. The cost differential between the 2-isomer (¥ pricing at gram scale) [2] and the 4-isomer (~€813/g) [3] makes the ortho-isomer substantially more economical for large-library procurement. The absence of an H302 acute oral toxicity classification for the 2-isomer—unlike the 3-isomer—may also simplify safety documentation requirements for some institutional procurement workflows, though users should verify current GHS status with suppliers at the time of purchase [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.